molecular formula C7H7I B12406489 4-Iodotoluene-d7

4-Iodotoluene-d7

Cat. No.: B12406489
M. Wt: 225.08 g/mol
InChI Key: UDHAWRUAECEBHC-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C7D7I and a molecular weight of 225.08 g/mol . This compound is characterized by the presence of an iodine atom attached to the para position of a toluene ring, where all hydrogen atoms are replaced by deuterium. It is commonly used in organic synthesis and serves as a valuable tool in various scientific research applications.

Preparation Methods

The synthesis of 4-Iodotoluene-d7 involves multiple stages:

Chemical Reactions Analysis

4-Iodotoluene-d7 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, cobalt catalysts, and copper catalysts. The major products formed from these reactions are various substituted aromatic compounds.

Scientific Research Applications

4-Iodotoluene-d7 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Iodotoluene-d7 involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The deuterium atoms provide stability and allow for detailed tracking in studies involving metabolic pathways and reaction mechanisms.

Comparison with Similar Compounds

4-Iodotoluene-d7 can be compared with other similar compounds such as:

    4-Iodotoluene: The non-deuterated version, which has similar chemical properties but lacks the stability and tracking capabilities provided by deuterium.

    4-Bromotoluene: Similar in structure but contains a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chlorotoluene: Contains a chlorine atom, which also affects its reactivity and use in different chemical reactions.

The uniqueness of this compound lies in its deuterated nature, which makes it particularly valuable for research applications requiring precise tracking and stability.

Properties

Molecular Formula

C7H7I

Molecular Weight

225.08 g/mol

IUPAC Name

1,2,4,5-tetradeuterio-3-iodo-6-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D

InChI Key

UDHAWRUAECEBHC-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])I)[2H]

Canonical SMILES

CC1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.